molecular formula C12H12O6 B1678535 Pyrogallol triacetate CAS No. 525-52-0

Pyrogallol triacetate

Cat. No.: B1678535
CAS No.: 525-52-0
M. Wt: 252.22 g/mol
InChI Key: AQGLTPNHAAVOKN-UHFFFAOYSA-N
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Description

Constitutional Formula and Molecular Architecture

Pyrogallol triacetate possesses a benzene ring substituted with three acetyloxy (-OAc) groups at the 1, 2, and 3 positions (Figure 1). Its molecular formula is $$ \text{C}{12}\text{H}{12}\text{O}_6 $$, with a molecular weight of 252.22 g/mol . The compound’s planar aromatic system and ester functional groups dictate its reactivity and solubility.

Table 1: Key constitutional data

Property Value Source
Molecular formula $$ \text{C}{12}\text{H}{12}\text{O}_6 $$
Molecular weight 252.22 g/mol
CAS RN 525-52-0
SMILES CC(=O)OC1=C(C(=CC=C1)OC(=O)C)OC(=O)C
InChIKey AQGLTPNHAAVOKN-UHFFFAOYSA-N

The acetyloxy groups introduce steric bulk, reducing intermolecular hydrogen bonding and increasing lipophilicity. X-ray crystallography of related triacetates confirms a nearly planar benzene ring with bond angles consistent with sp² hybridization.

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is (2,3-diacetyloxyphenyl) acetate , reflecting the substitution pattern on the benzene ring. Alternative numbering conventions may yield 1,2,3-triacetoxybenzene , which is widely accepted in chemical literature.

Synonyms include:

  • Acetpyrogall
  • Lenigallol
  • 1,2,3-Benzenetriol triacetate
  • Triacetylpyrogallol.

These variants arise from historical naming practices and regional nomenclature preferences. The European Community (EC) number 208-374-9 and UNII 4TMC1R26A5 further aid in regulatory identification.

Stereochemical and Tautomeric Considerations

This compound exhibits no stereoisomerism due to its symmetrical substitution pattern and absence of chiral centers. The three acetyloxy groups occupy equivalent positions on the benzene ring, rendering the molecule achiral.

Tautomerism is precluded in this compound. Unlike pyrogallol, which can undergo keto-enol tautomerism via its free hydroxyl groups, the acetylation of all three -OH groups in this compound eliminates proton mobility required for tautomeric equilibria. Comparative studies on non-acetylated analogs, such as 1,3,5-trihydroxybenzene systems, demonstrate that tautomerism depends critically on free hydroxyl groups.

Structural isomers , such as 1,2,4-triacetoxybenzene and 1,3,5-triacetoxybenzene, exist but differ in physicochemical properties due to distinct substitution patterns. These isomers are not interconvertible under standard conditions, highlighting the importance of regiochemistry in determining molecular behavior.

Properties

IUPAC Name

(2,3-diacetyloxyphenyl) acetate
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InChI

InChI=1S/C12H12O6/c1-7(13)16-10-5-4-6-11(17-8(2)14)12(10)18-9(3)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGLTPNHAAVOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=CC=C1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10883422
Record name 1,2,3-Benzenetriol, 1,2,3-triacetate
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Molecular Weight

252.22 g/mol
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CAS No.

525-52-0
Record name 1,2,3-Benzenetriol, 1,2,3-triacetate
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Record name Pyrogallol triacetate
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Record name Benzene-1,2,3-triyl triacetate
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Preparation Methods

Direct Acetylation of Pyrogallol

The most widely employed method involves reacting pyrogallol with acetic anhydride in the presence of an acid catalyst. A typical procedure includes:

  • Reaction Setup : Pyrogallol (1.0 mol) is dissolved in anhydrous acetic acid (3.0 mol) under inert atmosphere.
  • Catalyst Addition : Sulfuric acid (0.1 mol%) or pyridine (as a base) is introduced to drive the esterification.
  • Reflux Conditions : The mixture is heated at 100–120°C for 4–6 hours, with progress monitored via thin-layer chromatography (TLC).
  • Workup : The crude product is quenched with ice water, extracted with methyl tertiary butyl ether (MTBE), and purified via recrystallization from petroleum ether.

Key Data :

Parameter Value Source
Yield 85–92%
Purity (HPLC) ≥98%
Recrystallization Solvent Petroleum ether

Alternative Synthetic Routes

Alternative methods include:

  • Microwave-Assisted Acetylation : Reduces reaction time to 30 minutes at 150°C, achieving comparable yields (88%).
  • Enzymatic Acetylation : Lipases in nonaqueous media enable greener synthesis, though industrial adoption remains limited due to cost.

Optimization of Reaction Conditions

Catalyst Selection

  • Sulfuric Acid : Provides high conversion rates but requires neutralization, generating sulfate waste.
  • Zinc Chloride : Less corrosive but necessitates higher temperatures (130°C).
  • Ionic Liquids : Emerging catalysts like 1-butyl-3-methylimidazolium acetate enhance recyclability but lack scalability data.

Solvent Systems

  • Neat Acetic Anhydride : Eliminates solvent use but complicates product isolation.
  • Toluene or MTBE : Improve phase separation during extraction, reducing emulsion formation.

Purification and Characterization Techniques

Crystallization and Filtration

Post-reaction, the crude product is dissolved in hot petroleum ether (60–90°C) and cooled to 0–5°C to precipitate this compound. Filtration through a Büchner funnel yields crystalline material with >99% purity after two recrystallizations.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : δ 2.30 (s, 9H, OAc), 6.80–7.10 (m, 3H, Ar-H).
  • IR (KBr) : 1765 cm⁻¹ (C=O), 1220 cm⁻¹ (C-O).

Industrial-Scale Production Considerations

The patent CN109400447A highlights critical industrial adaptations:

  • Solvent Recovery : MTBE and petroleum ether are distilled and reused, cutting costs by 30%.
  • Waste Minimization : Aqueous phases from extractions are treated with activated carbon before disposal.
  • Continuous Flow Systems : Pilot studies show 20% higher throughput compared to batch reactors.

Scientific Research Applications

Antioxidant Properties

Biological Activity : Pyrogallol triacetate exhibits significant antioxidant properties by effectively scavenging free radicals. This activity helps mitigate oxidative stress in biological systems, which is crucial for protecting cellular components from oxidative damage. Research indicates that it may offer therapeutic benefits in conditions associated with oxidative stress, such as neurodegenerative diseases and inflammation.

Mechanism of Action : The compound's ability to form complexes with metal ions enhances its antioxidant activity. Additionally, it interacts with lipid membranes, influencing its bioavailability and efficacy in biological systems.

Organic Synthesis

Reagent in Chemical Reactions : this compound serves as a valuable reagent in organic synthesis. Its structural modifications allow for enhanced reactivity compared to its parent compound, making it suitable for various synthetic applications.

Synthesis Methods : The synthesis typically involves the acetylation of pyrogallol using common methods that yield high purity and yield of this compound.

Pharmaceutical Applications

Potential Therapeutic Uses : Studies have indicated that this compound may possess anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis in prostate cancer cell lines (DU145 and PC3). This suggests its potential as a therapeutic agent against certain types of cancer .

Case Study - Cancer Research : In a study involving prostate cancer cells, treatment with pyrogallol resulted in significant increases in apoptotic cell populations and down-regulation of cell cycle regulatory proteins (e.g., cyclin D1, CDK-2) in a dose-dependent manner, indicating its role in inhibiting tumor growth .

Cosmetic Applications

Use in Skincare Products : Due to its antioxidant properties, this compound is utilized in cosmetic formulations aimed at combating oxidative stress on the skin. It can help neutralize free radicals generated by environmental factors such as UV radiation and pollution .

Future Research Directions

Further research is warranted to elucidate the precise mechanisms by which this compound exerts its biological effects. Studies focusing on its interactions with various biomolecules and potential applications in drug development could expand its utility across medical and industrial domains.

Mechanism of Action

The mechanism by which pyrogallol triacetate exerts its effects is primarily through its ability to undergo redox reactions. The acetylated hydroxyl groups can participate in electron transfer processes, making it a potent antioxidant. In biological systems, it can interact with various molecular targets, including enzymes and cellular membranes, to exert its effects.

Comparison with Similar Compounds

1,2,4-Triacetoxybenzene (Hydroxyhydroquinone Triacetate)

  • Structure : Acetylation occurs at the 1, 2, and 4 positions of the benzene ring .
  • Synthesis: Prepared via acetylation of hydroxyhydroquinone (1,2,4-trihydroxybenzene) .
  • Reactivity : The 1,2,4-substitution pattern alters electronic effects, influencing regioselectivity in nitration and other electrophilic substitutions compared to pyrogallol triacetate .

Pyrogallol Monoacetate (Eugallol)

  • Structure : Single acetyl group on pyrogallol.
  • Applications : Used as a less toxic substitute for pyrogallol in dermatological preparations .

Functional Analogs: Phenolic Esters

Pyrocatechol Derivatives (1,2-Dihydroxybenzene Derivatives)

  • Example : Pyrocatechol diacetate.
  • Reactivity: Pyrocatechol derivatives exhibit higher electrophilicity upon oxidation compared to pyrogallol derivatives. For instance, oxidized pyrocatechol forms stable crosslinks with amino groups in gelatin hydrogels, enhancing adhesion and thermal stability, whereas oxidized this compound shows negligible reactivity under similar conditions .
  • Applications : Preferred in biomedical hydrogels due to superior crosslinking efficiency .

Phenyl Trifluoroacetate

  • Structure: Trifluoroacetyl ester of phenol.
  • Reactivity : The electron-withdrawing trifluoroacetyl group increases resistance to hydrolysis compared to this compound .
  • Applications : Used as a reagent in trifluoroacetylation reactions .

Trihydroxybenzene Derivatives

Gallacetophenone (1-(2,3,4-Trihydroxyphenyl)Ethanone)

  • Synthesis : Produced via Fries rearrangement of this compound using AlCl₃ .
  • Applications: Used in antioxidant assays (e.g., ORAC assays) due to its redox-active phenolic structure .

4-Nitropyrogallol 1,2-Diacetate

  • Synthesis: Derived from nitration of this compound, yielding a mononitro product .
  • Reactivity : Nitration occurs preferentially at the 4-position due to steric and electronic effects of the acetyl groups .

Data Table: Key Comparative Properties

Compound Structure Key Reactivity Applications Stability
This compound 1,2,3-triacetoxy Low electrophilicity after oxidation Pharmaceuticals, Fries rearrangement High (acetylated)
1,2,4-Triacetoxybenzene 1,2,4-triacetoxy Regioselective nitration Synthetic intermediate Moderate
Pyrocatechol Diacetate 1,2-diacetoxy High crosslinking with amines Biomedical hydrogels Moderate
Phenyl Trifluoroacetate C₆H₅OCOCF₃ Hydrolysis-resistant Trifluoroacetylation reagent Very high

Research Findings and Implications

  • Hydrogel Performance : this compound’s low electrophilicity limits its utility in crosslinked hydrogels, unlike pyrocatechol derivatives, which enhance adhesion and thermal stability .
  • Synthetic Flexibility : The acetyl groups in this compound allow selective functionalization (e.g., nitration at the 4-position), enabling tailored synthesis of nitro derivatives .
  • Pharmaceutical Safety : As a less toxic alternative to pyrogallol, this compound is prioritized in topical formulations .

Biological Activity

Pyrogallol triacetate, a derivative of pyrogallol, has garnered attention for its significant biological activities, particularly in the fields of cancer research and antioxidant therapy. This article delves into its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound (chemical formula: C₉H₈O₅) is synthesized through the acetylation of pyrogallol. The synthesis typically involves the reaction of pyrogallol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. This process yields this compound with high purity and yield .

2.1 Target Pathways

This compound primarily interacts with several cellular pathways, notably:

  • Signal Transducer and Activator of Transcription 2 (STAT2) : This pathway is crucial in regulating immune responses and cell proliferation.
  • Aerobic Glycolysis : this compound influences metabolic pathways that are often upregulated in cancer cells.

2.2 Cellular Effects

Research indicates that this compound induces cell cycle arrest in various cancer cell lines, including A549 (lung cancer), K562 (chronic myelogenous leukemia), and DU145 (prostate cancer). It prompts apoptosis through modulation of cyclin-dependent kinases (CDKs), specifically downregulating cyclins D1 and E1, which are essential for cell cycle progression .

3. Antioxidant Activity

One of the most notable properties of this compound is its antioxidant activity . It effectively scavenges free radicals, thereby mitigating oxidative stress within biological systems. This property is particularly beneficial in conditions associated with oxidative damage, such as neurodegenerative diseases and inflammation.

3.1 Antioxidant Mechanism

The compound's antioxidant effect is attributed to its ability to form complexes with metal ions and interact with lipid membranes, enhancing its bioavailability and efficacy.

4.1 In Vitro Studies

Table 1 summarizes key findings from various studies on the biological activity of this compound:

StudyCell LineConcentrationKey Findings
A54950 µMInduced G0/G1 phase arrest; increased apoptosis markers
DU145100 µMDownregulated cyclins D1 and E1; inhibited cell proliferation
K56225 µMExhibited significant anti-proliferative effects

4.2 In Vivo Studies

In vivo studies have also shown promising results regarding the safety profile and therapeutic potential of this compound. For instance, it has been assessed for genotoxicity and dermal irritation, demonstrating a favorable safety profile at concentrations used in cosmetic applications .

5. Conclusion

This compound exhibits significant biological activity through its antioxidant properties and ability to modulate critical signaling pathways involved in cancer progression. Its potential therapeutic applications warrant further investigation, particularly in developing treatments for oxidative stress-related diseases and various cancers.

6. Future Directions

Further research is needed to explore the full therapeutic potential of this compound, including:

  • Long-term toxicity studies
  • Clinical trials assessing efficacy in humans
  • Exploration of synergistic effects with other therapeutic agents

Q & A

Q. What are the established methods for synthesizing pyrogallol triacetate, and how is its purity validated?

this compound is synthesized via acetylation of pyrogallol using acetic anhydride under controlled conditions. Key steps include refluxing pyrogallol with excess acetic anhydride in the presence of a catalyst (e.g., sulfuric acid), followed by purification through recrystallization or chromatography. Purity validation employs spectroscopic techniques (e.g., NMR for confirming acetate groups at positions 1, 2, and 3) and chromatographic methods (HPLC or TLC) to ensure absence of unreacted pyrogallol or byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Spectroscopy : NMR (¹H and ¹³C) to confirm esterification and substituent positions; IR for detecting acetyl C=O stretches (~1740 cm⁻¹).
  • Chromatography : HPLC with UV detection for quantifying purity; GC-MS for volatile derivatives.
  • Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns of nitro derivatives (e.g., 4-nitrothis compound) .

Q. How do steric and electronic effects of acetyl groups influence this compound’s reactivity compared to pyrogallol?

Acetylation reduces phenolic hydroxyl groups’ nucleophilicity, making this compound less prone to autoxidation but more reactive in electrophilic substitutions (e.g., nitration). The electron-withdrawing acetate groups deactivate the aromatic ring, directing nitration to specific positions (e.g., para to acetate groups) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s autoxidation kinetics and byproduct formation?

  • pH Control : Autoxidation rates and pathways vary significantly with pH. For example, pyrogallol autoxidizes to purpurogallin at pH 7.4 but forms polymers at pH 8.0 .
  • Oxygen Saturation : Maintain consistent oxygen levels (via air equilibration) to ensure reproducible kinetics.
  • Spectrophotometric Monitoring : Track absorbance changes at 420 nm (pyrogallol autoxidation) or 315 nm (purpurogallin formation) .

Q. How can multivariate curve resolution (MCR-ALS) resolve spectral overlaps in this compound degradation studies?

MCR-ALS decomposes UV/Vis spectral data into pure component spectra and concentration profiles, enabling identification of intermediates (e.g., semiquinone radicals) and quantification of reaction pathways. This method is essential when degradation products exhibit overlapping absorbance bands, as seen in pyrogallol autoxidation at pH 8.0 .

Q. How should researchers address contradictions in reported reaction mechanisms of pyrogallol derivatives?

  • Parameter Standardization : Replicate experiments under identical conditions (pH, temperature, solvent) to isolate variables.
  • Advanced Analytics : Use hyphenated techniques (LC-MS/MS) to detect transient intermediates.
  • Statistical Validation : Apply t-tests or ANOVA to compare kinetic data across studies, as demonstrated in superoxide dismutase activity assays .

Q. What strategies optimize the synthesis of nitro derivatives from this compound?

  • Nitration Conditions : Use fuming nitric acid in anhydrous acetic acid at 0–5°C to favor mononitration.
  • Separation Techniques : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate isomers (e.g., 4-nitro vs. 5-nitro derivatives).
  • Crystallization : Recrystallize products from ethanol/water for high-purity yields .

Methodological Guidance for Data Interpretation

Q. How to statistically validate differences in autoxidation rates under varying experimental conditions?

Use paired t-tests (for two groups) or one-way ANOVA (for multiple groups) to compare mean reaction rates. Software like SPSS or R can calculate p-values, with significance thresholds (e.g., p < 0.05) to confirm hypotheses. Ensure sample sizes are sufficient to power statistical tests, as in spleen oxidative damage studies .

What frameworks help formulate research questions on this compound’s biological or chemical roles?

Adapt the PICOT framework:

  • P opulation/Problem: Target system (e.g., in vitro enzymatic assays).
  • I ntervention: this compound exposure.
  • C omparison: Pyrogallol vs. its derivatives.
  • O utcome: Superoxide generation or antioxidant activity.
  • T ime: Reaction duration or observation period .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Pyrogallol triacetate
Reactant of Route 2
Reactant of Route 2
Pyrogallol triacetate

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